5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-
Overview
Description
5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- is a chemical compound that belongs to the class of benzoxazole derivatives. This compound has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure consists of a benzoxazole ring fused with an acetic acid moiety and a 4-chlorophenyl group, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that this compound and its derivatives have been evaluated for their anti-psoriatic activities .
Biochemical Pathways
The compound has been associated with anti-psoriatic activities, suggesting it may influence pathways related to inflammation and skin cell proliferation .
Result of Action
In studies, 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid and its ester have demonstrated anti-psoriatic activities . Mice treated with this compound showed a reduction in erythema intensity, thickness, and desquamation, as well as a decrease in the psoriasis area severity index (PASI) value . Additionally, histopathological alterations in the skin tissues of treated mice were less evident, with fewer signs of psoriatic changes such as hyperkeratosis, parakeratosis, scale crust, edema, psoriasiform, and hyperplasia .
Action Environment
It’s worth noting that the compound’s anti-psoriatic effects were observed in both topical and oral administration, suggesting it may be effective in different environments within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- typically involves the condensation of 2-aminophenol with chloroacetic acid, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays for its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-benzoxazoleacetate: This ester derivative of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- has shown similar biological activities but with different pharmacokinetic properties.
Benzoxazole Derivatives: Other benzoxazole derivatives, such as those with different substituents on the benzoxazole ring or phenyl group, exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- is unique due to its specific combination of a benzoxazole ring, acetic acid moiety, and 4-chlorophenyl group, which imparts distinct chemical and biological properties. Its potential as an anti-psoriatic agent and its versatility in chemical synthesis make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-11-4-2-10(3-5-11)15-17-12-7-9(8-14(18)19)1-6-13(12)20-15/h1-7H,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBAVJCSIXDBPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199243 | |
Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51234-85-6 | |
Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What were the key findings of the study regarding the anti-psoriatic effects of CBA and MCBA?
A: The study demonstrated that both CBA and MCBA exhibited significant anti-psoriatic activity in an imiquimod (IMQ)-induced mouse model of psoriasis []. Both topical and oral administration of the compounds resulted in a reduction of psoriatic symptoms, including erythema, thickness, and desquamation. This improvement was evidenced by a significant decrease in the Psoriasis Area Severity Index (PASI) scores. Histopathological analysis of skin tissues further confirmed these findings, revealing reduced signs of psoriatic alterations in treated mice compared to the control group. Importantly, MCBA demonstrated superior efficacy compared to CBA, with effects comparable to the reference drug, Clobetasol propionate [].
Q2: How does the structure of MCBA contribute to its enhanced anti-psoriatic activity compared to CBA?
A: While the study doesn't delve into the specific mechanism behind MCBA's higher efficacy, it's plausible that the difference in structure contributes to the observed effects. MCBA, being the methyl ester of CBA, might possess improved pharmacokinetic properties, such as enhanced skin penetration and absorption, leading to higher bioavailability at the target site []. Further research exploring the structure-activity relationship is needed to confirm this hypothesis and optimize the compound for potential clinical use.
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